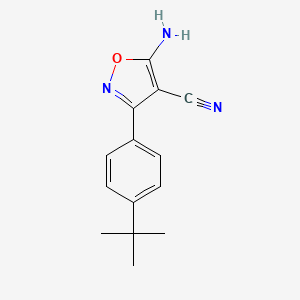

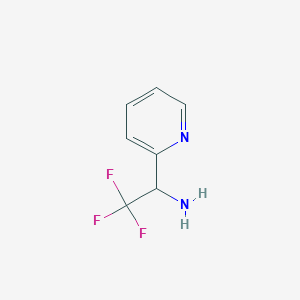

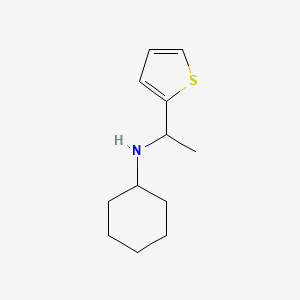

2,2,2-Trifluor-1-(pyridin-2-yl)ethanamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine" is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives and their chemical properties, which can be relevant to understanding the broader class of compounds that "2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine" belongs to. For instance, the synthesis and characterization of pyridine-containing compounds with different substituents and their coordination chemistry with metal ions are common themes across the papers .

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest in several papers. For example, paper reports a new synthesis method for 1,1,1-tris(pyrid-2-yl)ethane, which is structurally related to the compound of interest. The synthesis of other pyridine derivatives, such as 2,6-bis(pyrrolidin-2-yl)pyridine and its isomers, is detailed in paper . Although these methods do not directly apply to "2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine," they provide insight into the synthetic strategies that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is extensively studied using various analytical techniques. For instance, paper uses IR, NMR, UV spectra, and X-ray diffraction methods to characterize the structure of a complex pyridine derivative. Similarly, paper discusses the X-ray crystal structures of complexes formed by optically active triamines derived from pyridine. These studies highlight the importance of molecular structure analysis in understanding the properties and reactivity of pyridine derivatives.

Chemical Reactions Analysis

The reactivity of pyridine derivatives is another area of interest. Paper explores the reactions of trifluoromethylated enamines with iminium chlorides, leading to the synthesis of new pyridin-4-ones. This suggests that trifluoromethyl groups in pyridine derivatives can participate in various chemical reactions, which may be relevant to the reactivity of "2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine."

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. For example, paper discusses the coordination chemistry of 1,1,1-tris(pyrid-2-yl)ethane with different metal ions, which can affect the compound's physical properties such as solubility and melting point. Paper demonstrates the synthesis of nickel derivatives of tetrafluoropyridine and their subsequent reactions, which are indicative of the chemical properties of fluorinated pyridines. These studies provide a foundation for understanding the potential properties of "2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine."

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

“2,2,2-Trifluor-1-(pyridin-2-yl)ethanamin” ist eine chemische Verbindung, die zur Synthese einer Vielzahl anderer Verbindungen verwendet werden kann. Sie wird häufig als Ausgangsmaterial oder Zwischenprodukt in chemischen Reaktionen eingesetzt .

Fluorierte Pyridine

Fluorierte Pyridine, wie z. B. “this compound”, weisen aufgrund des Vorhandenseins starker elektronenziehender Substituenten im aromatischen Ring interessante und ungewöhnliche physikalische, chemische und biologische Eigenschaften auf . Sie haben eine reduzierte Basizität und sind in der Regel weniger reaktiv als ihre chlorierten und bromierten Analoga .

Biologische Anwendungen

Fluorpyridine, einschließlich “this compound”, sind von besonderem Interesse als potenzielle Bildgebungsmittel für verschiedene biologische Anwendungen . Die Einführung von Fluoratomen in Leitstrukturen ist eine gängige Modifikation bei der Suche nach neuen landwirtschaftlichen Produkten mit verbesserten physikalischen, biologischen und umweltbezogenen Eigenschaften .

Synthese neuartiger heterocyclischer Verbindungen

“this compound” kann zur Synthese neuartiger heterocyclischer Verbindungen mit potenziellen biologischen Aktivitäten verwendet werden . Beispielsweise wurde eine Reihe neuartiger 2-(Pyridin-2-yl)pyrimidin-Derivate entworfen, synthetisiert und ihre biologischen Aktivitäten gegenüber immortalisierten Ratten-Leberstern-Zellen (HSC-T6) evaluiert .

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-pyridin-2-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-3-1-2-4-12-5/h1-4,6H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBAWUSIVYUZIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649296 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503173-14-6 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1326714.png)

![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1326715.png)

![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)

![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326719.png)

![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)

![N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326724.png)

![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)

![N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B1326732.png)

![[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine](/img/structure/B1326735.png)

![4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B1326740.png)